molecular formula C13H13ClN2 B2914017 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 59955-95-2

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine

Cat. No.: B2914017
CAS No.: 59955-95-2
M. Wt: 232.71
InChI Key: XZWICBWWYBTHGK-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine is a heterocyclic compound with the molecular formula C13H13ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3-chloro-6-(4-propan-2-ylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(14)16-15-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWICBWWYBTHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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